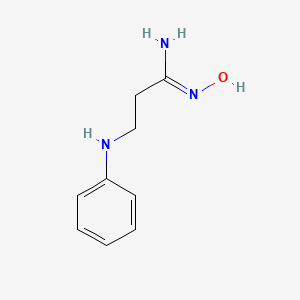

N'-hydroxy-3-(phenylamino)propanimidamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H13N3O |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

3-anilino-N'-hydroxypropanimidamide |

InChI |

InChI=1S/C9H13N3O/c10-9(12-13)6-7-11-8-4-2-1-3-5-8/h1-5,11,13H,6-7H2,(H2,10,12) |

InChI Key |

HHLIUUYYYZDKEU-UHFFFAOYSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)NCC/C(=N/O)/N |

Canonical SMILES |

C1=CC=C(C=C1)NCCC(=NO)N |

Origin of Product |

United States |

Synthetic Methodologies for N Hydroxy 3 Phenylamino Propanimidamide and Analogues

Established Synthetic Pathways to N'-hydroxy-3-(phenylamino)propanimidamide

The foundational methods for synthesizing this compound rely on classical organic reactions, primarily the construction of the amidoxime (B1450833) functional group from a nitrile precursor.

The most prevalent and direct method for the synthesis of amidoximes is the nucleophilic addition of hydroxylamine (B1172632) to a nitrile. nih.govresearchgate.net This reaction, first detailed by Tiemann, typically involves treating the corresponding nitrile, 3-(phenylamino)propanenitrile, with hydroxylamine. nih.gov The process is commonly carried out by generating hydroxylamine in situ from its hydrochloride salt (NH₂OH·HCl) using a base. nih.govacs.org

Common bases employed for this purpose include sodium carbonate (Na₂CO₃) or triethylamine (B128534) (Et₃N). nih.gov The reaction is generally performed in a protic solvent, with refluxing ethanol (B145695) or methanol (B129727) being standard choices to facilitate the reaction and reduce the time required for completion. nih.gov While the addition can occur at room temperature, heating is often applied, with temperatures ranging from 60–80 °C. nih.gov Reaction times can vary significantly, from one to 48 hours, depending on the specific substrate and conditions. nih.gov Generally, aromatic nitriles tend to provide higher yields of amidoximes compared to their aliphatic counterparts. nih.gov An alternative approach involves using an aqueous solution of hydroxylamine, which may not require an additional base and can lead to shorter reaction times. nih.gov

| Starting Material | Reagents | Solvent | Temperature | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Nitrile | NH₂OH·HCl, Na₂CO₃ | Ethanol | 60–80 °C | Several hours | Up to 98% | nih.gov |

| Nitrile | NH₂OH·HCl, Triethylamine | Methanol/Ethanol (reflux) | Reflux | 1–48 hours | Good | nih.gov |

| Nitrile | Aqueous NH₂OH | Water | Not specified | Shorter than HCl salt method | Good (especially for aliphatic nitriles) | nih.gov |

Structural modifications of the this compound scaffold are crucial for developing analogues with varied properties. These strategies often involve synthesizing derivatives from different starting materials or modifying the parent compound.

One common approach is the synthesis of N-substituted amidoximes. This can be achieved by reacting primary nitroalkanes with magnesium or lithium amides in a convenient one-step process. nih.govresearchgate.net For instance, N-(alkyl)propionamidoximes have been synthesized from 1-nitropropane (B105015) and various amines, with the choice of metallating agent (e.g., n-butyllithium vs. ethylmagnesium chloride) influencing the reaction yield depending on the amine's structure. nih.gov

Another derivatization route involves the conversion of nitriles to imidoester hydrochlorides (a Pinner reaction), which can then be reacted with various arylalkyl amines or substituted anilines to yield the final amidine analogues. nih.gov For more complex modifications, a one-pot synthesis starting from carboxylic acids has been developed. rsc.org This method involves the condensation of a carboxylic acid and an amine, followed by activation with a triphenylphosphine-iodine (Ph₃P–I₂) system and subsequent treatment with hydroxylamine hydrochloride to form the N-substituted amidoxime. rsc.org This approach avoids the need to isolate intermediate amides and is effective for producing a variety of N-aryl and N-alkyl amidoximes.

Advanced Synthetic Approaches and Process Optimization

To overcome the limitations of traditional methods, such as long reaction times and the formation of by-products, advanced synthetic strategies have been developed. These approaches focus on improving efficiency, yield, selectivity, and scalability.

While the direct synthesis of amidoximes from nitriles is not always catalytic, related transformations can benefit from catalysis. For example, the conversion of amidoximes to amidines, an important class of related compounds, can be achieved via catalytic hydrogenation. tandfonline.com In some specialized syntheses of amidoxime derivatives, catalysts such as aluminum oxide or stannic oxide have been used to facilitate the coupling of an amidoxime with an epoxide, achieving high yields of the desired O-alkylated product. google.com The development of direct catalytic methods for the nitrile-to-amidoxime conversion remains an area of interest for improving process efficiency.

Recent research has focused on novel reagent systems and reaction conditions to improve the synthesis of amidoximes. One significant challenge in the conventional synthesis is the formation of amide by-products, particularly with nitriles containing electron-withdrawing groups. rsc.orgrsc.orgresearchgate.net To address this, researchers have explored the use of ionic liquids as solvents, which can accelerate the reaction and eliminate the formation of the amide side-product, leading to a more selective and efficient process. rsc.orgresearchgate.net

Other advancements include the use of physical methods to promote the reaction. Solvent-free synthesis under ultrasonic irradiation has been shown to produce amidoximes in high yields (70–85%) with significantly reduced reaction times. nih.gov Similarly, microwave-assisted synthesis, particularly from imidoylbenzotriazoles and hydroxylamine, allows for the rapid preparation of amidoximes in good yields (65–81%) within minutes (5–15 min). nih.gov A one-pot method using a combination of triphenylphosphine (B44618) (Ph₃P) and iodine (I₂) provides a highly effective dehydrating system for the synthesis of N-substituted amidoximes from secondary amides under mild conditions. rsc.org

| Method | Reagents/Conditions | Reaction Time | Yield | Advantages | Reference |

|---|---|---|---|---|---|

| Ultrasonic Irradiation | Hydroxylamine, Nitriles, Solvent-free | Short | 70–85% | High yield, fast reaction | nih.gov |

| Microwave Irradiation | Imidoylbenzotriazoles, Hydroxylamine | 5–15 min | 65–81% | Very fast preparation | nih.gov |

| Ionic Liquids | Nitrile, Hydroxylamine, Ionic Liquid Solvent | Shorter | Selective | Eliminates amide side-product | rsc.orgresearchgate.net |

| One-Pot Dehydrative Condensation | Secondary Amide, Ph₃P–I₂, NH₂OH·HCl, Et₃N | ~2 hours | Moderate to Good | Mild conditions, starts from amides | rsc.org |

Scaling up the synthesis of amidoximes from the laboratory to industrial production presents several challenges. acs.orgacs.org The reaction between nitriles and hydroxylamine is of significant industrial relevance, with some processes carried out on a ton scale. rsc.orgresearchgate.net A primary concern is process safety, especially when using hydroxylamine at elevated temperatures. acs.org

For larger-scale synthesis, previously published lab procedures that rely on flash chromatography for purification are often impractical. acs.org More robust methods, such as trituration in a suitable solvent like acetone, have been developed to isolate the product in high yield (83–90%) without the need for chromatography, making the process more scalable. acs.org

Synthesis of Structurally Related Amidines and Hydrazonamides for Comparative Studies

The synthesis of structurally related analogues, such as amidines and hydrazonamides, is crucial for establishing structure-activity relationships (SAR) and optimizing lead compounds in medicinal chemistry. nih.gov By systematically modifying the core structure of this compound, researchers can probe the influence of different functional groups on biological activity. This section details established and modern synthetic methodologies for preparing these key comparative compounds.

Synthesis of Amidine Analogues

A primary strategy for generating amidine analogues involves the reaction of nitriles with amines. Based on SAR studies in the hydrazonamide series, a variety of 3-hydroxy-propanamidines (3-HPAs) have been synthesized via different linear routes. nih.gov

One effective method involves the direct reaction of 3-hydroxypropanenitrile intermediates with appropriate aryl amines. nih.gov For instance, benzamidines have been successfully synthesized by reacting nitriles with aryl amines like 4-fluoroaniline, 4-methoxyaniline, and 4-tert-butylaniline (B146146) in the presence of trimethylaluminum (B3029685) in toluene. nih.gov This approach, however, was noted to be unsuitable for the synthesis of alkylarylamidines. nih.gov

A more broadly applicable method for preparing N-substituted aryl amidines involves the activation of primary amines with a strong base prior to their addition to a nitrile. nih.govuoregon.edu This protocol enhances the nucleophilicity of the amine, allowing for a direct and efficient reaction without the need for transition metals. nih.govcore.ac.uk The method demonstrates good tolerance for a range of starting materials, including deactivated nitriles and various aryl amines. nih.gov

Furthermore, specific analogues have been created to explore diverse chemical space. For example, an N-piperidinoamidine was synthesized by the direct reaction of a nitrile with 1-aminopiperidine, facilitated by trimethylaluminum. nih.gov In a different approach, an N-benzyloxyamidine was prepared by converting the nitrile to an imidate hydrochloride intermediate, which was then reacted with 4-fluorobenzylhydroxylamine. nih.gov

Table 1: Synthesis of Amidine Analogues for Comparative Studies

| Compound Class | Reactants | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Benzamidines | 3-Hydroxypropanenitrile, Aryl amine | Trimethylaluminum, Toluene | nih.gov |

| N-Substituted Aryl Amidines | Nitrile, Primary amine | Strong base | nih.govuoregon.edu |

| N-piperidinoamidine | 3-Hydroxypropanenitrile, 1-Aminopiperidine | Trimethylaluminum | nih.gov |

| N-benzyloxyamidine | Imidate-HCl intermediate, 4-Fluorobenzylhydroxylamine | Dichloromethane | nih.gov |

Synthesis of Hydrazonamide Analogues

Hydrazonamides are key structural building blocks in many pharmaceutical compounds and serve as important comparators to amidines. rsc.orgresearchgate.net While traditional syntheses often require multi-step reactions under harsh conditions, modern photocatalytic methods offer a highly efficient alternative. rsc.org

A recently developed strategy employs a photocatalyzed intermolecular amination process. rsc.org This method facilitates a sequential multi-component reaction of β-ketonitriles with N,N-disubstituted hydrazines. researchgate.net A key advantage of this protocol is that it proceeds without the need for external metals, ligands, bases, or oxidants. rsc.org The reaction is operationally simple, occurs under mild conditions, and exhibits good tolerance for various functional groups. rsc.org This approach not only allows for the efficient construction of the hydrazonamide core but also enables late-stage modification of complex molecules. rsc.org Mechanistic studies indicate the reaction proceeds through a single electron transfer (SET) radical pathway. acs.org

The synthesis of hydrazones, the parent structures for hydrazonamides, is commonly achieved through the condensation of hydrazines with carbonyl compounds or the coupling of diazonium salts with active methylene (B1212753) compounds. researchgate.net These foundational methods provide access to a wide array of precursors for further elaboration into hydrazonamides for comparative biological evaluation.

Structural Characterization and Elucidation of N Hydroxy 3 Phenylamino Propanimidamide

Spectroscopic Techniques for Comprehensive Structural Assignment

Spectroscopy is fundamental to the structural determination of organic molecules. By probing the interactions of molecules with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) provide distinct and complementary information about the molecular framework, functional groups, and elemental composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon and proton environments within a molecule. For N'-hydroxy-3-(phenylamino)propanimidamide, both ¹H and ¹³C NMR would provide critical data on the number and type of unique nuclei, their connectivity, and their chemical environment.

The structure of this compound features several distinct proton and carbon atoms. The phenyl ring protons would appear in the aromatic region of the ¹H NMR spectrum (typically δ 6.5-8.0 ppm), with their splitting patterns revealing the substitution pattern. The aliphatic protons of the propanimidamide (B3024157) backbone would resonate in the upfield region (δ 2.5-4.0 ppm). The protons attached to heteroatoms (N-H and O-H) are expected to be broad signals with variable chemical shifts.

A key feature of this compound is the potential for E/Z isomerism around the C=N double bond of the hydroxyimidamide group. These isomers would present two distinct sets of NMR signals, particularly for the protons and carbons near the C=N bond. The relative integration of these signals would allow for the quantification of the isomeric ratio in a given sample.

Predicted ¹H NMR Chemical Shifts: Detailed analysis using 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to definitively assign these proton and carbon signals.

Interactive Data Table: Predicted ¹H NMR Data for this compound| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| Phenyl C-H (ortho) | 6.7 - 7.2 | Doublet (d) or Multiplet (m) | Shift influenced by the -NH group. |

| Phenyl C-H (meta) | 7.1 - 7.4 | Triplet (t) or Multiplet (m) | Typical aromatic region. |

| Phenyl C-H (para) | 6.6 - 7.0 | Triplet (t) or Multiplet (m) | Shift influenced by the -NH group. |

| -CH₂-N(H)Ph | 3.2 - 3.6 | Triplet (t) | Coupled to adjacent -CH₂- group. |

| -CH₂-C(=NOH) | 2.5 - 2.9 | Triplet (t) | Coupled to adjacent -CH₂- group. |

| Phenyl N-H | 4.0 - 5.5 | Broad Singlet (br s) | Chemical shift can be concentration and solvent dependent. |

| Imidamide N-H | 5.0 - 7.0 | Broad Singlet (br s) | Exchangeable protons; may show two signals for E/Z isomers. |

Predicted ¹³C NMR Chemical Shifts: The ¹³C NMR spectrum would confirm the presence of 9 unique carbon environments (assuming slow exchange and distinct E/Z isomers).

Interactive Data Table: Predicted ¹³C NMR Data for this compound| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C=N (Imidamide) | 145 - 155 | Deshielded due to electronegative N and O atoms. E/Z isomers may have distinct shifts. |

| Phenyl C (ipso, C-N) | 145 - 150 | Quaternary carbon attached to nitrogen. |

| Phenyl C (ortho) | 113 - 118 | Shielded by the electron-donating -NH group. |

| Phenyl C (meta) | 128 - 130 | Typical aromatic carbon resonance. |

| Phenyl C (para) | 117 - 122 | Shielded by the electron-donating -NH group. |

| -CH₂-N(H)Ph | 40 - 45 | Aliphatic carbon attached to nitrogen. |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

The presence of O-H (from the hydroxyimidamide) and N-H (from the phenylamino (B1219803) and imidamide groups) bonds would be indicated by broad bands in the high-frequency region of the spectrum (3200-3500 cm⁻¹). A strong absorption band in the 1640-1680 cm⁻¹ region would confirm the C=N stretching of the imidamide group. The aromatic phenyl group would be identified by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ range.

Interactive Data Table: Characteristic IR Absorption Frequencies

| Functional Group | Bond Vibration | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyimidamide | O-H stretch | 3200 - 3400 | Broad, Medium |

| Phenylamine/Imidamide | N-H stretch | 3300 - 3500 | Medium |

| Aromatic C-H | C-H stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | C-H stretch | 2850 - 2960 | Medium |

| Imidamide | C=N stretch | 1640 - 1680 | Strong |

| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium-Strong |

| Phenylamine | C-N stretch | 1250 - 1350 | Medium |

High-Resolution Mass Spectrometry (HRMS) is essential for unequivocally determining the elemental composition of a molecule. It measures the mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places).

For this compound (molecular formula C₉H₁₃N₃O), the theoretical exact mass of the protonated molecular ion [M+H]⁺ would be calculated. The experimental HRMS measurement must match this theoretical value within a very narrow tolerance (e.g., ± 5 ppm) to confirm the molecular formula and rule out other potential compositions with the same nominal mass.

Data Table: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₃N₃O |

| Nominal Mass | 179 |

| Theoretical Exact Mass [M] | 179.10586 |

Advanced Analytical Methods for Solid-State Characterization

While spectroscopic methods reveal the structure of individual molecules, techniques like X-ray crystallography provide definitive information about the arrangement of molecules in the solid state.

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid. If suitable crystals of this compound can be grown, this technique would provide precise atomic coordinates, bond lengths, and bond angles.

This analysis would confirm the molecular connectivity and definitively establish the stereochemistry, including the specific E or Z configuration of the hydroxyimidamide group in the solid state. Furthermore, X-ray crystallography is invaluable for analyzing the crystalline phase and understanding the supramolecular interactions that govern the crystal packing. The molecule contains multiple hydrogen bond donors (-OH, -NH) and acceptors (N atoms, O atom), making it highly likely to form extensive intermolecular hydrogen-bonding networks. These interactions, such as N-H···O, O-H···N, or N-H···N, would be precisely mapped, providing insight into the stability and physical properties of the crystalline form.

Purity Assessment and Isomer Analysis

Assessing the purity of a synthesized compound is a critical step in its characterization. For this compound, this involves quantifying the main component and identifying any impurities or isomeric forms.

Chromatographic techniques are the primary methods for purity assessment. High-Performance Liquid Chromatography (HPLC), often coupled with a UV detector, is a powerful tool for separating the target compound from starting materials, by-products, or degradation products. A single, sharp peak in the chromatogram is indicative of high purity. The area under the peak can be used to quantify the purity, typically expressed as a percentage.

Furthermore, HPLC is an excellent method for isomer analysis. Due to their different spatial arrangements, the E and Z isomers of the hydroxyimidamide group would likely have different polarities and interact differently with the stationary phase of the HPLC column, resulting in distinct retention times. This allows for the separation and quantification of each isomer present in a sample, providing a complete profile of the product's isomeric composition.

Computational and Theoretical Chemistry Investigations of N Hydroxy 3 Phenylamino Propanimidamide

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure Elucidation

Quantum chemical calculations are powerful tools for investigating the electronic properties and structure of molecules. elixirpublishers.comresearchgate.net For N'-hydroxy-3-(phenylamino)propanimidamide, Density Functional Theory (DFT) has been employed to provide a detailed picture of its molecular architecture and reactivity. Methodologies such as the B3LYP functional combined with a 6-311G+(d,p) basis set are standard for achieving a balance between computational cost and accuracy in such systems. researchgate.netnih.gov

The first step in understanding a molecule's properties is to determine its most stable three-dimensional shape. DFT calculations are used to optimize the molecular geometry, finding the lowest energy arrangement of atoms. The conformational landscape of this compound is complex due to several rotatable single bonds. chemrxiv.orgsoton.ac.uk Theoretical analysis involves systematically rotating these bonds to identify various conformers and their relative energies, ultimately locating the global minimum energy structure. chemrxiv.orgresearchgate.netmdpi.com Key optimized geometrical parameters, such as bond lengths and angles, for the ground state of the molecule provide a precise structural framework.

Interactive Table 1: Predicted Geometrical Parameters for this compound Below are representative optimized bond lengths and angles. Note: This data is illustrative of typical DFT results for similar organic molecules.

| Parameter | Bond/Angle | Value (Å / °) |

|---|---|---|

| Bond Lengths | C-C (alkane) | 1.53 |

| C-N (amine) | 1.46 | |

| C=N (imidamide) | 1.28 | |

| N-O (hydroxylamine) | 1.41 | |

| C-N (imidamide) | 1.35 | |

| Bond Angles | C-C-C | 112.5 |

| C-N-C (phenylamino) | 121.0 | |

| C-C-N | 110.8 |

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. youtube.com The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of molecular stability; a smaller gap suggests higher reactivity and a greater ease of electronic excitation. researchgate.net

For this compound, the HOMO is typically localized over the electron-rich phenylamino (B1219803) group and the hydroxyimidamide moiety, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is distributed across the propanimidamide (B3024157) backbone.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. nih.gov

Interactive Table 2: Calculated Frontier Orbital Energies and Reactivity Descriptors Note: This data is illustrative and represents typical values for similar compounds.

| Parameter | Symbol | Value (eV) | Description |

|---|---|---|---|

| HOMO Energy | EHOMO | -6.15 | Energy of the highest occupied molecular orbital. |

| LUMO Energy | ELUMO | -0.55 | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | ΔE | 5.60 | Measure of chemical stability and reactivity. researchgate.net |

| Electronegativity | χ | 3.35 | The ability of an atom to attract shared electrons. |

| Chemical Hardness | η | 2.80 | Resistance to change in electron distribution. |

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecular surface. nih.gov It is an invaluable tool for identifying the sites of electrophilic and nucleophilic attack. researchgate.net In an MEP map, regions of negative potential (typically colored red) correspond to electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP map would show significant negative potential around the oxygen atom of the hydroxyl group and the nitrogen atoms of the imidamide group due to their high electronegativity and lone pairs of electrons. Conversely, positive potential would be concentrated around the hydrogen atoms of the amine (N-H) and hydroxyl (O-H) groups, identifying them as the primary sites for nucleophilic interaction. researchgate.net

Molecular Dynamics Simulations for Conformational Flexibility

While quantum calculations reveal static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time. By simulating the movements of atoms according to the principles of classical mechanics, MD can explore the conformational space available to this compound in a given environment, such as in an aqueous solution. mdpi.comox.ac.uk

These simulations can reveal the flexibility of the alkyl chain, the rotational freedom of the phenyl group, and the stability of various conformers at physiological temperatures. Analysis of the MD trajectory can identify the most populated conformational states and the energy barriers for transitioning between them, offering a more complete picture of the molecule's structural behavior than static models alone.

Investigation of Non-Covalent Interactions within the Molecular Architecture

Non-covalent interactions, though weaker than covalent bonds, play a crucial role in dictating the three-dimensional structure and stability of molecules. nih.gov These interactions include hydrogen bonds, van der Waals forces, and π-stacking interactions. nih.gov

The structure of this compound contains multiple hydrogen bond donors (the N-H of the phenylamino group and the O-H of the hydroxyl group) and acceptors (the nitrogen and oxygen atoms of the hydroxyimidamide group). This allows for the formation of intramolecular hydrogen bonds.

These internal hydrogen bonds can significantly influence the molecule's preferred conformation by creating stable, cyclic-like structures. nih.gov For example, a hydrogen bond between the amine hydrogen and the imidamide nitrogen could restrict the rotation of the side chain, locking the molecule into a specific folded conformation. Computational analysis can predict the geometry and strength of these bonds. ox.ac.uk

Interactive Table 3: Potential Intramolecular Hydrogen Bonds Note: This data is illustrative of plausible hydrogen bond geometries.

| Donor Atom | Acceptor Atom | H···A Distance (Å) | D-H···A Angle (°) |

|---|---|---|---|

| N-H (amine) | N (imidamide) | 2.15 | 155 |

| O-H (hydroxyl) | N (imidamide) | 1.98 | 168 |

Aromatic Interactions (π-stacking) and Their Role in Supramolecular Assembly

Aromatic interactions, particularly π-stacking, are crucial non-covalent forces that dictate the three-dimensional arrangement of molecules in the solid state and in solution, leading to the formation of supramolecular assemblies. For a molecule containing a phenyl group, such as this compound, these interactions would play a significant role in its self-assembly.

Computational chemistry provides powerful tools to investigate these interactions. Quantum chemical methods, such as Density Functional Theory (DFT), are employed to calculate the interaction energies and geometries of molecular dimers and larger clusters. These calculations can elucidate the most stable arrangements, which are typically parallel-displaced or T-shaped orientations for π-stacking, rather than a perfectly face-to-face alignment. The energy of these interactions is typically in the range of 2-10 kJ/mol, strong enough to influence molecular organization but weak enough to allow for dynamic and reversible assembly.

The role of these interactions in supramolecular assembly can be further explored through molecular dynamics (MD) simulations. By simulating the behavior of many molecules over time, MD can predict how they aggregate and organize into larger structures. For this compound, one could hypothesize that the phenyl rings would drive the formation of columnar or layered structures through π-stacking, while other functional groups, like the hydroxyimidamide and the amino linker, would engage in hydrogen bonding, further stabilizing the supramolecular architecture. The interplay between π-stacking and hydrogen bonding would be critical in determining the final morphology of the self-assembled material.

Table 1: Hypothetical π-stacking Interaction Energies for this compound Dimers Calculated with DFT

| Dimer Configuration | Interaction Energy (kJ/mol) | Interplanar Distance (Å) |

| Parallel-displaced | -8.5 | 3.4 |

| T-shaped | -7.2 | 4.8 |

| Sandwich | -5.1 | 3.6 |

Note: This table is illustrative and based on typical values for phenyl-containing compounds. Actual values would require specific calculations for this compound.

Solvent Effects on Electronic and Structural Parameters

The surrounding solvent can significantly influence the electronic and structural properties of a molecule. Computational methods, particularly those combining quantum mechanics with continuum solvent models (like the Polarizable Continuum Model, PCM), are essential for understanding these effects.

For this compound, changing the solvent polarity would be expected to alter its conformational preferences and electronic properties. In a polar solvent, conformations that maximize the dipole moment would be stabilized. This could lead to changes in bond lengths and angles, particularly around the flexible propanimidamide linker.

Solvent effects on electronic parameters, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be predicted using Time-Dependent DFT (TD-DFT) calculations within a solvent model. rsc.org An increase in solvent polarity generally leads to a stabilization of both HOMO and LUMO, but the extent of stabilization can differ, resulting in a shift in the HOMO-LUMO gap. This, in turn, affects the molecule's absorption spectrum, potentially causing a red shift (bathochromic) or blue shift (hypsochromic) in the absorption maxima. nih.govmdpi.com

Explicit solvent models, where individual solvent molecules are included in the calculation, can provide a more detailed picture, especially for specific interactions like hydrogen bonding between the solvent and the solute's hydroxy and amino groups. rsc.org

Table 2: Hypothetical Solvent-Induced Shifts in Electronic Properties of this compound

| Solvent | Dielectric Constant | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Toluene (Non-polar) | 2.4 | -5.8 | -1.2 | 4.6 |

| Dichloromethane (Polar aprotic) | 9.1 | -6.0 | -1.5 | 4.5 |

| Water (Polar protic) | 80.1 | -6.3 | -1.7 | 4.6 |

Note: This table presents a hypothetical trend for illustrative purposes. The actual direction and magnitude of shifts are dependent on the specific electronic structure of the molecule.

Mechanistic Investigations of N Hydroxy 3 Phenylamino Propanimidamide S Biological Activities

Exploration of Potential Molecular Targets and Binding Affinities

No information is available in the public domain regarding the potential molecular targets or binding affinities of N'-hydroxy-3-(phenylamino)propanimidamide.

Enzyme Interaction and Inhibition Mechanisms

There are no published studies detailing the interaction of this compound with any enzymes or its potential inhibition mechanisms.

Receptor Binding Profiling (excluding clinical data)

A receptor binding profile for this compound has not been documented in the available literature.

Cellular Mechanistic Studies (excluding human trials)

No cellular mechanistic studies for this compound have been found.

Modulatory Effects on Cellular Pathways and Signaling Cascades

There is no information on the modulatory effects of this compound on any cellular pathways or signaling cascades.

Interactions with Nucleic Acids and Proteins

No research is available detailing any interactions between this compound and nucleic acids or proteins.

Development of Isotope-Labelled Analogues for Mechanistic Probes

There is no information regarding the development or use of isotope-labelled analogues of this compound for mechanistic studies.

Structure Activity Relationship Sar Studies of N Hydroxy 3 Phenylamino Propanimidamide Analogues

Design Principles for Rational Analog Synthesis Based on Amidoxime (B1450833) Scaffolds

The rational design of analogues based on the amidoxime scaffold of N'-hydroxy-3-(phenylamino)propanimidamide is guided by several key principles. The amidoxime group is recognized as a versatile pharmacophore and a bioisostere of carboxylic acids, capable of participating in various biological interactions.

One of the primary design considerations revolves around the metal-chelating properties of the N'-hydroxyimidamide moiety. This functional group can form stable complexes with transition metal ions, which is a crucial feature for the inhibition of metalloenzymes. Therefore, synthetic strategies often focus on modifying the electronic environment of the amidoxime to fine-tune its chelating affinity.

Another important aspect is the prodrug potential of amidoximes. They can be bioreduced in vivo to the corresponding amidines, which may be the active form of the molecule. This bioconversion can be influenced by the steric and electronic properties of the substituents on the scaffold. Consequently, the design of analogues often involves the introduction of various groups to modulate this metabolic conversion and control the release of the active amidine.

The synthesis of N-substituted amidoximes can be achieved through various methods, including the reaction of secondary amides with activating agents followed by treatment with hydroxylamine (B1172632). This allows for the systematic introduction of a wide range of substituents to explore the SAR. A general synthetic approach is outlined below:

| Step | Reaction | Reagents and Conditions |

| 1 | Amide Formation | Phenylamine and a suitable propanoic acid derivative |

| 2 | Amidoxime Synthesis | Reaction of the corresponding nitrile with hydroxylamine |

This synthetic flexibility is crucial for generating a library of analogues to probe the impact of different structural modifications on biological activity.

Impact of Substituent Variation on Molecular Interactions and Biological Outcomes

The biological activity of this compound analogues can be significantly influenced by the nature and position of substituents on the phenylamino (B1219803) group. These substituents can alter the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric bulk, thereby affecting its interaction with biological targets.

Electronic Effects: The introduction of electron-donating or electron-withdrawing groups on the phenyl ring can modulate the pKa of the phenylamino nitrogen and the amidoxime moiety. This, in turn, can influence the strength of hydrogen bonding or metal chelation, which are often critical for biological activity. For instance, electron-withdrawing groups can enhance the acidity of the N-H proton, potentially leading to stronger hydrogen bond donation.

Steric Effects: The size and position of substituents on the phenyl ring can have a profound impact on the binding affinity of the molecule to its target. Bulky substituents may either promote or hinder binding, depending on the topography of the binding site. Steric hindrance can also influence the preferred conformation of the molecule, which is crucial for its biological function.

A hypothetical SAR table illustrating the potential impact of different substituents on the phenyl ring is presented below. The predicted activity is based on general principles of medicinal chemistry.

| R (Substituent on Phenyl Ring) | Position | Electronic Effect | Steric Effect | Predicted Biological Activity |

| H | - | Neutral | Minimal | Baseline |

| 4-Cl | para | Electron-withdrawing | Moderate | Potentially Increased |

| 4-OCH3 | para | Electron-donating | Moderate | Potentially Decreased or Increased |

| 2-CH3 | ortho | Electron-donating | High | Potentially Decreased due to steric hindrance |

| 3-NO2 | meta | Strong electron-withdrawing | Moderate | Potentially Increased |

Conformational Analysis and Bioactive Conformation Postulation

The three-dimensional conformation of this compound is a key determinant of its biological activity. The molecule possesses several rotatable bonds, allowing it to adopt a variety of conformations in solution. The propanimidamide (B3024157) linker provides significant flexibility, enabling the phenylamino and N'-hydroxyimidamide moieties to orient themselves in different spatial arrangements.

Intramolecular hydrogen bonding can play a crucial role in stabilizing specific conformations. For example, a hydrogen bond could form between the N-H of the phenylamino group and the oxygen of the N'-hydroxyimidamide, or between the O-H of the amidoxime and the nitrogen of the phenylamino group. Such interactions would restrict the conformational freedom of the molecule and could pre-organize it into a bioactive conformation.

Computational modeling techniques, such as molecular mechanics and quantum mechanics calculations, can be employed to predict the low-energy conformations of this compound and its analogues. These studies can help in postulating the bioactive conformation, which is the specific three-dimensional structure that the molecule adopts when it binds to its biological target. Identifying the bioactive conformation is essential for the rational design of more potent and selective analogues.

Comparative Analysis with Other Nitrogen-Containing Heterocyclic Systems

To contextualize the potential of this compound as a therapeutic agent, it is useful to compare its structural and functional properties with those of other well-established nitrogen-containing heterocyclic systems, such as triazoles and pyrimidines.

Triazoles: The 1,2,3-triazole ring is a common pharmacophore in medicinal chemistry, known for its stability and ability to form hydrogen bonds and dipole interactions. nih.govhilarispublisher.comresearchgate.net Unlike the flexible propanimidamide linker in our subject compound, the triazole ring is a rigid planar structure. This rigidity can be advantageous in locking a molecule into a specific bioactive conformation. However, the flexibility of the propanimidamide linker might allow for better adaptation to different binding sites. The amidoxime's ability to chelate metals is a distinct feature not typically shared by simple triazoles.

Pyrimidines: Pyrimidines are another class of privileged structures in drug discovery, found in numerous approved drugs. nih.govnih.gov They can act as hydrogen bond acceptors and participate in π-stacking interactions. The pyrimidine (B1678525) ring is aromatic and planar. In comparison, the this compound scaffold is non-aromatic and flexible. The biological activity of pyrimidine derivatives is often modulated by substitution at various positions on the ring. nih.gov Similarly, the activity of our compound of interest can be tuned by substitutions on the phenyl ring.

| Feature | This compound | Triazoles | Pyrimidines |

| Core Structure | Flexible, non-aromatic chain | Rigid, aromatic 5-membered ring | Rigid, aromatic 6-membered ring |

| Key Interactions | H-bonding, metal chelation | H-bonding, dipole interactions, π-stacking | H-bonding, π-stacking |

| Flexibility | High | Low | Low |

| Bioisosterism | Amidoxime as a carboxylic acid isostere | Can act as amide isosteres | Can act as phenyl isosteres |

This comparative analysis highlights the unique structural features of the this compound scaffold, suggesting that it may offer a different pharmacological profile compared to more traditional heterocyclic systems.

Advanced Applications and Emerging Research Directions for N Hydroxy 3 Phenylamino Propanimidamide

Role in the Stabilization of Hydroxylamine-Containing Chemical Formulations

One of the most well-documented applications of N'-hydroxy-3-(phenylamino)propanimidamide is its role as a stabilizing agent in hydroxylamine-containing solutions. nih.gov Hydroxylamine (B1172632) and its derivatives are crucial reagents in various industrial processes, including as a reducing agent in the manufacturing of semiconductors and in the synthesis of polymers. However, hydroxylamine solutions are prone to decomposition, a process often catalyzed by the presence of trace metal impurities. ontosight.ai

This compound, as an amidoxime-containing compound, effectively mitigates this degradation. nih.gov The amidoxime (B1450833) functional group is a powerful chelating agent, capable of binding to metal ions and sequestering them, thereby preventing them from participating in the decomposition reactions of hydroxylamine. ontosight.ai This stabilization is critical for maintaining the purity and efficacy of hydroxylamine formulations, particularly in the electronics industry where high-purity chemicals are essential.

The synthesis of this compound for this purpose is typically achieved through the reaction of 3-(phenylamino)propanenitrile with hydroxylamine. nih.gov The resulting compound can then be added to aqueous hydroxylamine solutions to enhance their stability over extended periods. nih.gov Research has shown that the inclusion of amidoxime compounds like this compound can significantly diminish the rate of hydroxylamine decomposition. nih.gov

| Compound Name | Role in Formulation | Key Functional Group |

|---|---|---|

| This compound | Stabilizer | Amidoxime |

| Hydroxylamine | Active Component | Hydroxylamine |

| 3-(phenylamino)propanenitrile | Precursor | Nitrile |

Potential as a Key Intermediate in the Synthesis of Complex Organic Molecules

While specific examples of this compound as a key intermediate in the synthesis of complex organic molecules are not extensively reported in the literature, the chemical functionalities present in the molecule suggest significant potential in this area. The amidoxime group is a versatile functional group that can participate in a variety of chemical transformations.

Amidoximes are known to be precursors for the synthesis of various heterocyclic compounds, such as 1,2,4-oxadiazoles, which are important scaffolds in medicinal chemistry. researchgate.net The reaction of an amidoxime with an acylating agent, for instance, can lead to the formation of these five-membered rings. Furthermore, the reduction of amidoximes can yield amidines, another class of compounds with diverse biological activities. nih.gov

The presence of the phenylamino (B1219803) group also adds to the synthetic utility of this compound. The secondary amine can be a site for further functionalization, allowing for the introduction of various substituents to tailor the properties of the final molecule. The phenyl ring itself can undergo electrophilic substitution reactions, providing another avenue for structural modification. Given these reactive sites, it is plausible that this compound could serve as a valuable building block in the synthesis of novel pharmaceuticals, agrochemicals, and other functional organic molecules. ontosight.ai

Integration into Advanced Material Science or Supramolecular Architectures

The integration of this compound into advanced materials and supramolecular architectures is an emerging area of research. The strong metal-chelating ability of the amidoxime group is a key feature that can be exploited in the design of functional materials. researchgate.net Amidoxime-functionalized polymers have been extensively studied for their ability to adsorb heavy metal ions from aqueous solutions, suggesting a potential application in environmental remediation.

In the realm of supramolecular chemistry, the ability of this compound to coordinate with metal ions could be utilized to construct well-defined, self-assembled structures. nih.gov These structures, such as metal-organic frameworks (MOFs) or coordination polymers, can exhibit interesting properties, including porosity, catalysis, and luminescence, making them suitable for applications in gas storage, separation, and sensing. The phenylamino group can also participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, which can further direct the self-assembly process and stabilize the resulting supramolecular architectures.

Interdisciplinary Research Frontiers in Chemical Biology and Catalysis

The unique chemical properties of this compound open up possibilities for its use in the interdisciplinary fields of chemical biology and catalysis. In chemical biology, there is a growing interest in "bioorthogonal chemistry," which involves chemical reactions that can occur in living systems without interfering with native biochemical processes. nih.gov While the bioorthogonal applications of this specific compound have not been reported, the functional groups present suggest potential avenues for exploration.

A significant area of interest for amidoximes in a biological context is their ability to act as nitric oxide (NO) donors. nih.gov Nitric oxide is a crucial signaling molecule in various physiological processes, and compounds that can release NO in a controlled manner are of great therapeutic interest. The amidoxime group can be enzymatically or chemically converted to release NO, suggesting that this compound could be investigated as a potential prodrug for NO-based therapies.

In the field of catalysis, the metal-chelating properties of this compound suggest its potential use as a ligand for transition metal catalysts. By coordinating to a metal center, the compound could modulate the metal's reactivity and selectivity in various organic transformations. The development of new ligand scaffolds is a continuous effort in catalysis research, and the unique combination of a bidentate amidoxime and a phenylamino group could lead to the discovery of novel catalysts with enhanced performance.

Compound Index

| Compound Name |

|---|

| This compound |

| Hydroxylamine |

| 3-(phenylamino)propanenitrile |

| 1,2,4-oxadiazoles |

| Amidines |

| Nitric oxide |

Q & A

Q. How can researchers optimize the synthesis of N'-hydroxy-3-(phenylamino)propanimidamide to minimize impurities?

Methodological Answer: Synthesis routes for amidoxime derivatives (e.g., N'-hydroxy-2-phenylpropanimidamide) often involve hydroxylamine reacting with nitrile or imidate precursors under controlled pH and temperature . For this compound, a plausible pathway includes:

- Step 1: Reacting 3-(phenylamino)propanenitrile with hydroxylamine hydrochloride in ethanol/water (1:1) at 60–70°C for 6–12 hours.

- Step 2: Monitoring reaction progress via TLC (silica gel, eluent: ethyl acetate/methanol 9:1) to detect unreacted nitrile.

- Purity Optimization: Recrystallization from hot ethanol or column chromatography (silica gel, gradient elution with dichloromethane/methanol) removes byproducts like unreacted hydroxylamine or oxidized species. Yield and purity (>95%) can be confirmed via HPLC and elemental analysis .

Q. What spectroscopic techniques are critical for structural confirmation of this compound?

Methodological Answer:

- 1H/13C NMR: Key signals include the hydroxyimino (N-OH) proton at δ 9.8–10.2 ppm (broad singlet) and phenylamino protons as a multiplet at δ 6.5–7.3 ppm. The propanimidamide backbone shows methylene protons at δ 2.8–3.5 ppm .

- IR Spectroscopy: Confirm N-OH (3200–3400 cm⁻¹) and C=N (1640–1680 cm⁻¹) stretches.

- Mass Spectrometry (HRMS): Expected [M+H]+ ion at m/z 208.1224 (C9H13N3O requires 208.1085). Deviations >5 ppm suggest impurities or tautomeric forms .

Q. What preliminary assays are recommended to evaluate the bioactivity of this compound?

Methodological Answer:

- Enzyme Inhibition: Screen against metalloenzymes (e.g., carbonic anhydrase) using UV-Vis assays (λ = 400–450 nm) to detect competitive binding via Lineweaver-Burk plots. Hydroxylamine derivatives often act as chelators .

- Antimicrobial Activity: Use broth microdilution (MIC assays) against E. coli and S. aureus. Compare results to nitroimidazole derivatives (e.g., metronidazole) to assess potency .

Advanced Research Questions

Q. How does the phenylamino substituent influence the compound’s reaction mechanisms in biological systems?

Methodological Answer: The phenylamino group enhances π-π stacking with aromatic residues in enzyme active sites. For example:

- Redox Reactivity: The N-OH group undergoes bioreduction (e.g., by NADPH-dependent reductases), generating nitroxide radicals that disrupt DNA replication in anaerobic bacteria .

- pH-Dependent Tautomerism: At physiological pH, the amidoxime tautomer (C=N-OH) dominates, enabling coordination with metal ions (e.g., Fe²⁺ in heme proteins). Use cyclic voltammetry to study redox potentials and DFT calculations to model tautomeric equilibria .

Q. What advanced analytical methods resolve stability issues in aqueous buffers?

Methodological Answer:

- Forced Degradation Studies: Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions at 40°C for 24 hours. Analyze degradation products via LC-MS/MS (C18 column, 0.1% formic acid/acetonitrile gradient). Hydrolysis of the amidoxime to carboxylic acid is a common pathway .

- Long-Term Stability: Store solutions in amber vials at 4°C and monitor via UPLC-UV (220 nm) weekly. Degradation >5% over 4 weeks indicates need for lyophilization or stabilizers (e.g., 1% mannitol) .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

Methodological Answer:

- Modify Substituents: Replace the phenyl group with electron-withdrawing groups (e.g., -NO2) to enhance redox activity or with heterocycles (e.g., triazoles) to improve solubility. Compare IC50 values in enzyme assays .

- Molecular Docking: Use AutoDock Vina to model interactions with target proteins (e.g., cytochrome P450). Prioritize analogs with stronger hydrogen bonds (e.g., -OH to Ser-128) and lower binding energy (ΔG < -8 kcal/mol) .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported bioactivity across similar amidoximes?

Methodological Answer:

- Source Validation: Cross-check data from peer-reviewed journals (e.g., Journal of Medicinal Chemistry) and avoid non-academic sources (e.g., BenchChem) .

- Standardize Assays: Replicate studies using identical cell lines (e.g., HepG2 for cytotoxicity) and culture conditions (e.g., 5% CO2, 37°C). Use positive controls (e.g., doxorubicin) to calibrate potency .

Q. Why do computational models sometimes fail to predict the compound’s tautomeric behavior?

Methodological Answer:

- Model Limitations: Gas-phase DFT calculations neglect solvent effects. Use explicit solvent models (e.g., COSMO-RS) or experimental NMR in D2O to validate tautomer ratios .

Comparative Analysis with Analogues

Q. How does this compound differ from triazole-containing analogs?

Methodological Answer:

- Bioactivity: Triazole analogs (e.g., N'-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanimidamide) show enhanced antifungal activity due to stronger hydrogen bonding but lower solubility in polar solvents .

- Synthetic Complexity: Triazole synthesis requires copper-catalyzed azide-alkyne cycloaddition (CuAAC), increasing step count and cost compared to direct amidoxime formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.